6-Hydroxypyridazine-3-carboxylic acid

Description

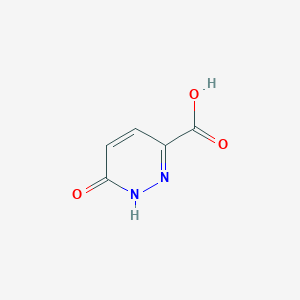

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFSROMQVPUQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308343 | |

| Record name | 6-hydroxypyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37972-69-3, 306934-80-5 | |

| Record name | 37972-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-hydroxypyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Hydroxypyridazine-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxypyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxypyridazine-3-carboxylic acid is a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research. As a derivative of the pyridazine core, it possesses a unique electronic and structural framework that warrants detailed investigation of its physicochemical characteristics. Understanding these properties is paramount for predicting its behavior in biological systems, designing effective drug delivery systems, and developing robust synthetic protocols. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details generalized experimental protocols for their determination, and presents a hypothetical signaling pathway to stimulate further research into its biological activities.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The available data for this compound and its monohydrate are summarized below. It is important to note that comprehensive experimental data for this specific molecule is limited in publicly accessible literature. Therefore, some values are predicted based on computational models, and further experimental validation is highly recommended.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Structure |  | |

| IUPAC Name | 6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

| Molecular Formula | C₅H₄N₂O₃ | |

| Molecular Weight | 140.09 g/mol | |

| CAS Number | 306934-80-5 (monohydrate) | |

| Melting Point | 257 °C (decomposes) (monohydrate) | |

| Boiling Point | Not experimentally determined. Predicted to be >300 °C (decomposes) | |

| Solubility | Soluble in Dimethylformamide (DMF) | |

| pKa | Not experimentally determined. Predicted values for the carboxylic acid and pyridazinone protons are in the ranges of 3-5 and 8-10, respectively. | |

| LogP | Not experimentally determined. Predicted values are typically < 0. |

Experimental Protocols

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. For compounds that decompose, the temperature at which decomposition begins is noted.

-

Determination of Solubility

The solubility of the compound in various solvents can be determined using the shake-flask method.

-

Apparatus: Scintillation vials, analytical balance, orbital shaker, filtration device (e.g., syringe filters), analytical instrumentation for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a scintillation vial.

-

The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The resulting saturated solution is filtered to remove undissolved solid.

-

An aliquot of the clear filtrate is diluted and analyzed by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. The solubility is then expressed in units such as mg/mL or mol/L.

-

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-pH titration.

-

Apparatus: pH meter, burette, stirrer, beaker, UV-Vis spectrophotometer (for UV-pH titration).

-

Procedure (Potentiometric Titration):

-

A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

-

Determination of LogP

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.

-

Apparatus: Scintillation vials, analytical balance, orbital shaker, centrifuge, analytical instrumentation for quantification (e.g., HPLC-UV).

-

Procedure:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken vigorously in an orbital shaker to allow for partitioning of the compound between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Potential Biological Activity and Signaling Pathway

While the specific biological activities of this compound have not been extensively reported, the pyridazine scaffold is present in numerous biologically active molecules. Pyridazine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. A common mechanism of action for such heterocyclic compounds involves the inhibition of key enzymes in signaling pathways.

The following diagram illustrates a hypothetical signaling pathway where a pyridazine derivative could act as an inhibitor of a protein kinase, a common target in drug discovery.

Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing the physicochemical properties of a novel compound like this compound is essential for systematic drug discovery and development.

Conclusion

This compound presents an interesting scaffold for further investigation in the fields of medicinal chemistry and materials science. This guide has summarized the currently available physicochemical data and provided a framework of generalized experimental protocols for its comprehensive characterization. The hypothetical signaling pathway and experimental workflow diagrams offer a conceptual basis for future research endeavors. The generation of robust experimental data for its solubility, pKa, and LogP is a critical next step to fully elucidate the potential of this compound in drug development and other applications.

A Technical Guide to the Spectroscopic Profile of 6-Hydroxypyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxypyridazine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C₅H₄N₂O₃ and a molecular weight of 140.09 g/mol . Its structure, featuring both a pyridazine ring and a carboxylic acid functional group, makes it a molecule of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming its identity, purity, and for elucidating its role in further chemical synthesis or biological assays.

Due to the limited availability of published experimental spectra for this compound, this guide provides a detailed overview of its predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, this document outlines general experimental protocols for acquiring such data for a solid organic compound of this nature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of characteristic functional group frequencies.

Table 1: Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-exchangeable protons on the pyridazine ring. The carboxylic acid proton and the hydroxyl proton are expected to be broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.2 - 8.4 | Doublet | 1H | H-4 |

| ~7.5 - 7.7 | Doublet | 1H | H-5 |

| > 12.0 | Broad Singlet | 1H | -COOH |

| > 10.0 | Broad Singlet | 1H | -OH |

Note: Predictions are based on computational models (e.g., NMRDB) and typical chemical shifts for similar heterocyclic systems. The exact chemical shifts and coupling constants would need to be confirmed experimentally.

Table 2: Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, corresponding to the five carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~165 - 175 | C=O (Carboxylic Acid) |

| ~155 - 165 | C-6 (C-OH) |

| ~140 - 150 | C-3 |

| ~125 - 135 | C-4 |

| ~115 - 125 | C-5 |

Note: These are estimated chemical shift ranges. The electron-withdrawing nature of the nitrogen atoms and the substituents significantly influences the precise shifts.

Table 3: Expected Infrared (IR) Absorption Bands

The IR spectrum will be characterized by the vibrations of its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (H-bonded) | Strong, Very Broad |

| ~3100 | O-H Stretch | Hydroxyl Group | Broad |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 1730 - 1700 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| 1640 - 1580 | C=C & C=N Stretch | Pyridazine Ring | Medium to Strong |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid / Phenol | Strong |

| 950 - 910 | O-H Bend | Carboxylic Acid Dimer | Medium, Broad |

Table 4: Expected Mass Spectrometry (MS) Fragmentation

For electron impact (EI) mass spectrometry, the following fragments are anticipated.

| m/z Value | Possible Fragment Identity | Notes |

| 140 | [M]⁺ | Molecular Ion |

| 123 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid group.[1] |

| 95 | [M - COOH]⁺ | Loss of the carboxyl group.[1] |

| 67 | [C₄H₃N₂]⁺ | Further fragmentation of the pyridazine ring. |

Note: The molecular ion peak in carboxylic acids can sometimes be weak.[2] Fragmentation patterns are highly dependent on the ionization method used.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are general protocols and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms.

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar, acidic compounds.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[4]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ¹H or ¹³C. Shimming is performed to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans (typically 8-16 for good signal-to-noise).

-

¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain a spectrum with singlet peaks for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[5]

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. Phase correction and baseline correction are applied. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Fourier-Transform Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (KBr Pellet Technique):

-

Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Pellet Formation: Place the powder mixture into a pellet press die. Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[6]

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This accounts for atmospheric CO₂ and water vapor, as well as any instrument-specific signals.

-

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

-

Acquisition: Record the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is usually an average of 16-32 scans to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.[7]

-

Infusion: The solution is infused directly into the mass spectrometer's ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: In the ESI source, a high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). A full scan mass spectrum is acquired to identify the molecular ion.

-

Tandem MS (MS/MS): To obtain fragmentation information, the molecular ion is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are analyzed in the second mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or synthesized chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Hydroxypyridazine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-hydroxypyridazine-3-carboxylic acid. Due to the limited availability of experimental spectral data in peer-reviewed literature, this guide utilizes high-quality predicted NMR data to serve as a reference for researchers working with this and structurally related compounds. The information presented herein is intended to support compound identification, characterization, and quality control in research and development settings.

Chemical Structure and Atom Numbering

The structure of this compound, along with the atom numbering scheme used for NMR signal assignment, is depicted below. This numbering is crucial for the correct interpretation of the spectral data.

Figure 1: Chemical structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was generated using advanced computational algorithms. The data is presented for a simulated deuterated dimethyl sulfoxide (DMSO-d₆) solvent, a common solvent for this type of compound.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.10 | d | 9.5 |

| H-5 | 7.20 | d | 9.5 |

| OH | ~11.5 | br s | - |

| COOH | ~13.5 | br s | - |

Interpretation of the ¹H NMR Spectrum:

-

The pyridazine ring protons, H-4 and H-5, appear as two distinct doublets in the aromatic region of the spectrum.

-

The downfield shift of H-4 is attributed to the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing carboxylic acid group.

-

The upfield shift of H-5, relative to H-4, is influenced by the electron-donating hydroxyl group.

-

The coupling constant of approximately 9.5 Hz is characteristic of ortho-coupling between adjacent protons on a pyridazine ring.

-

The protons of the hydroxyl and carboxylic acid groups are expected to appear as broad singlets at very downfield chemical shifts. Their exact positions can be highly dependent on concentration, temperature, and residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data presented below is for a simulated DMSO-d₆ solvent.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | 145.0 |

| C-4 | 132.0 |

| C-5 | 120.0 |

| C-6 | 160.0 |

| COOH | 165.0 |

Interpretation of the ¹³C NMR Spectrum:

-

The spectrum shows five distinct signals, corresponding to the five carbon atoms in the molecule.

-

The carbon C-6, attached to the electronegative oxygen atom, is the most downfield signal in the aromatic region.

-

The carboxyl carbon (COOH) appears at a characteristic downfield position.

-

The chemical shifts of the other ring carbons (C-3, C-4, and C-5) are influenced by the positions of the nitrogen atoms and the substituents.

Experimental Protocols

The following is a detailed, representative protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Ensure the solvent is of high purity (≥99.8 atom % D).

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆ to the tube.

-

Solubilization: Vortex the sample for 1-2 minutes to ensure complete dissolution. Gentle heating in a warm water bath may be applied if necessary.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C can also be used for referencing.

Figure 2: Workflow for NMR sample preparation.

4.2. NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): At least 3 seconds.

-

Spectral Width (sw): 16 ppm (from -2 to 14 ppm).

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): Approximately 1-2 seconds.

-

Spectral Width (sw): 240 ppm (from -10 to 230 ppm).

-

Temperature: 298 K.

4.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

-

Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.

Logical Relationships in Spectral Interpretation

The assignment of NMR signals is a logical process that involves correlating different pieces of spectral information. The diagram below illustrates the relationships between the chemical structure and the expected NMR data.

Figure 3: Logical flow for the interpretation of NMR spectra.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of this compound based on high-quality predicted data. The provided tables of chemical shifts, multiplicities, and coupling constants, along with the detailed experimental protocol, serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The logical diagrams offer a clear visualization of the molecular structure, experimental workflow, and the principles of spectral interpretation. This guide should facilitate the unambiguous identification and characterization of this important heterocyclic compound.

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 6-Hydroxypyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for characterizing 6-Hydroxypyridazine-3-carboxylic acid using infrared (IR) spectroscopy and mass spectrometry (MS). Given the compound's structure, featuring a pyridazine ring, a hydroxyl group, and a carboxylic acid, these techniques are indispensable for structural confirmation, purity assessment, and fragmentation analysis. This document outlines predictive data, detailed experimental protocols, and analytical workflows.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, its structural features allow for reliable prediction of its key spectroscopic characteristics. The molecule has a molecular formula of C₅H₄N₂O₃ and a monoisotopic mass of approximately 140.02 Da.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is dominated by absorptions from the hydroxyl, carboxylic acid, and pyridazine ring functional groups. The presence of strong hydrogen bonding is expected to cause significant broadening of the O-H stretching bands.

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid (H-bonded) |

| ~3200 - 3000 | Medium | C-H Stretch | Aromatic Ring |

| ~1720 - 1680 | Strong | C=O Stretch | Carboxylic Acid / Pyridone Tautomer |

| ~1640 - 1580 | Medium-Strong | C=N, C=C Stretch | Pyridazine Ring |

| ~1450 - 1380 | Medium | In-plane O-H Bend | Carboxylic Acid / Hydroxyl |

| ~1300 - 1200 | Strong | C-O Stretch | Carboxylic Acid |

| ~900 - 675 | Medium-Strong | Out-of-plane C-H Bend | Aromatic Ring |

Note: The presence of a pyridone tautomer may introduce a distinct C=O stretch and broaden the N-H stretching region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), is expected to readily show the protonated or deprotonated molecular ion.[1][2][3][4][5] Harder ionization methods like Electron Ionization (EI) will produce a series of characteristic fragments. The fragmentation of pyridazine derivatives is known to involve ring cleavage and loss of small neutral molecules like HCN and N₂.[6]

Table 2: Predicted Mass Fragments (Electron Ionization) for this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Neutral Loss |

| 140 | [M]⁺• | - |

| 123 | [M - OH]⁺ | •OH |

| 112 | [M - CO]⁺• | CO |

| 96 | [M - CO₂]⁺• | CO₂ |

| 95 | [M - COOH]⁺ | •COOH |

| 68 | [C₃H₂N₂]⁺• | CO₂, CO, H₂ |

| 52 | [C₃H₂N]⁺ | HCN, CO, OH |

Experimental Protocols

The following sections provide detailed, adaptable protocols for acquiring high-quality IR and MS data for this compound.

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol utilizes the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples and requires minimal preparation.

Materials:

-

This compound (solid powder)

-

FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)

-

Spatula

-

Isopropyl alcohol or ethanol for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with ethanol and allow it to dry completely.

-

Lower the ATR press arm to ensure no sample is present.

-

Acquire a background spectrum.[7] This scan measures the ambient atmosphere (CO₂, H₂O) and will be automatically subtracted from the sample spectrum.[8]

-

-

Sample Analysis:

-

Raise the press arm. Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Perform a baseline correction if necessary.

-

Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

-

-

Cleaning: Thoroughly clean the ATR crystal and press arm with ethanol and a lint-free wipe to prevent cross-contamination.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar molecules, providing clear molecular weight information.[1][5]

Materials:

-

This compound

-

LC-MS grade solvent (e.g., Methanol, Acetonitrile/Water mixture with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode)

-

Volumetric flasks and pipettes

-

Syringe filter (0.22 µm)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the compound at approximately 1 mg/mL in the chosen solvent.

-

Perform a serial dilution to create a final working solution of ~1-10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution.

-

Set up the ESI source parameters. Typical starting parameters include:

-

Capillary Voltage: 3.0 - 4.5 kV

-

Nebulizing Gas (N₂) Pressure: 30 - 50 psi

-

Drying Gas (N₂) Flow: 5 - 10 L/min

-

Drying Gas Temperature: 250 - 350 °C

-

-

-

Analysis:

-

Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes to determine the optimal ionization.

-

Positive Mode: Scan for the protonated molecule [M+H]⁺ (expected m/z ≈ 141.03).

-

Negative Mode: Scan for the deprotonated molecule [M-H]⁻ (expected m/z ≈ 139.02).

-

-

-

Tandem MS (MS/MS) for Structural Information:

-

If structural confirmation is needed, perform an MS/MS experiment.

-

Select the precursor ion ([M+H]⁺ or [M-H]⁻) in the first mass analyzer (Q1).

-

Fragment the selected ion in the collision cell (q2) using an inert gas (e.g., Argon).

-

Analyze the resulting fragment ions in the second mass analyzer (Q3) to generate a product ion spectrum.[1]

-

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the analysis of this compound.

Caption: Workflow for FTIR and ESI-MS/MS analysis.

Caption: Predicted EI mass spectrometry fragmentation pathway.

References

- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. mse.washington.edu [mse.washington.edu]

Tautomerism of 6-Hydroxypyridazine-3-carboxylic Acid: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the tautomeric behavior of 6-hydroxypyridazine-3-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from computational studies and experimental data on closely related pyridazinone and hydroxypyridine-carboxylic acid derivatives to present a detailed analysis. The guide covers the fundamental principles of tautomerism, the predominant tautomeric forms, influencing factors such as solvent effects, and the key analytical techniques employed for characterization. Detailed experimental and computational protocols, based on established methodologies for analogous compounds, are provided for researchers in drug discovery and medicinal chemistry.

Introduction to Tautomerism in Pyridazinone Systems

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[1] This phenomenon is particularly significant in heterocyclic compounds like pyridazinones, where it can profoundly influence their physicochemical properties, including lipophilicity, acidity, and hydrogen bonding capacity. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile, making a thorough understanding of tautomerism essential in drug design and development.[1]

For this compound, the primary tautomeric equilibrium exists between the hydroxy (enol-like) form and the oxo (keto-like) form, which is more accurately described as a pyridazinone. Studies on related pyridazinone derivatives consistently show that the pyridazin-one form is the more stable and predominant tautomer.[2]

Tautomeric Forms of this compound

The principal tautomeric equilibrium for this compound involves the migration of a proton between the oxygen atom at the 6-position and the adjacent ring nitrogen atom. This results in two main tautomers:

-

6-hydroxy-pyridazine-3-carboxylic acid (Hydroxy form): An aromatic pyridazine ring with a hydroxyl substituent.

-

6-oxo-1,6-dihydropyridazine-3-carboxylic acid (Oxo form): A dihydropyridazinone ring with a carbonyl group.

Additionally, the carboxylic acid group introduces the possibility of zwitterionic forms, although these are generally less prevalent in non-polar solvents.

Caption: Tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is sensitive to several factors, primarily the solvent environment.

-

Solvent Polarity and Protic Nature: Protic polar solvents, such as water and methanol, can stabilize the more polar oxo-tautomer through hydrogen bonding. In contrast, non-polar aprotic solvents may favor the less polar hydroxy form to a greater extent, although the oxo form is generally expected to predominate across most solvents. Theoretical studies on the parent pyridazin-3(2H)-one highlight that protic solvents can significantly lower the activation energy for proton transfer.[3][4]

Experimental and Computational Methodologies

A combination of spectroscopic and computational methods is typically employed to study tautomerism in pyridazinone derivatives.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying tautomers in solution.

-

¹H NMR: The chemical shifts of the ring protons and the N-H proton are indicative of the tautomeric form. The oxo form will exhibit a characteristic N-H signal, which would be absent in the hydroxy form.

-

¹³C NMR: The chemical shift of the C6 carbon is a key indicator. A signal in the range of ~160-170 ppm is characteristic of a carbonyl carbon (oxo form), whereas a signal in the ~150-160 ppm range would suggest a carbon attached to a hydroxyl group (hydroxy form).

-

Methodology:

-

Dissolve a precisely weighed sample of the compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of 5-10 mg/mL.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at a constant temperature (e.g., 298 K).

-

Integrate the signals corresponding to each tautomer to determine their relative populations. For ¹H NMR, compare the integration of a characteristic ring proton signal for each tautomer.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Each tautomer possesses a distinct chromophore and will therefore exhibit a unique UV-Vis absorption spectrum.

-

Methodology:

-

Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in various solvents of differing polarity.

-

Record the UV-Vis absorption spectra over a range of approximately 200-400 nm.

-

Deconvolution of overlapping spectra, often aided by computational predictions, can be used to estimate the contribution of each tautomer.[5]

-

X-ray Crystallography: This technique provides unambiguous structural information in the solid state.

-

Methodology:

-

Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

-

Mount a crystal on a goniometer and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

-

Solve and refine the crystal structure to determine bond lengths and atomic positions, which will definitively identify the tautomeric form present in the crystal lattice.[6][7]

-

Caption: Generalized experimental workflow for tautomerism studies.

Computational Protocols

Density Functional Theory (DFT) Calculations: DFT is a widely used computational method to predict the relative stabilities and spectroscopic properties of tautomers.

-

Methodology:

-

Construct the 3D structures of the potential tautomers (oxo and hydroxy forms).

-

Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[3][4]

-

Verify that the optimized structures correspond to true energy minima by ensuring the absence of imaginary frequencies.

-

Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of the tautomers to predict their relative populations.

-

To account for solvent effects, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[8]

-

Further refinement can be achieved by including explicit solvent molecules in the calculation to model specific hydrogen bonding interactions.[3]

-

Expected Quantitative Data (Based on Analogous Systems)

The following tables summarize the type of quantitative data expected from the described studies, based on literature values for similar pyridazinone and hydroxypyridine systems.

Table 1: Predicted Relative Energies from DFT Calculations

| Tautomer | ΔE (kcal/mol) in Gas Phase | ΔG (kcal/mol) in Water (PCM) |

| Oxo Form | 0.0 (Reference) | 0.0 (Reference) |

| Hydroxy Form | +3 to +7 | +5 to +10 |

Note: Values are illustrative and based on the general finding that the oxo form is more stable.

Table 2: Expected Characteristic NMR Chemical Shifts (in DMSO-d₆)

| Signal | Oxo Form (ppm) | Hydroxy Form (ppm) |

| Ring CH | 7.0 - 8.5 | 7.0 - 8.5 |

| N1-H | 12.0 - 14.0 | - |

| C6=O / C6-OH | ~160 - 165 | ~155 - 160 |

| COOH | 12.0 - 13.5 | 12.0 - 13.5 |

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ)

| Tautomer | λₘₐₓ in Ethanol (nm) | λₘₐₓ in Dioxane (nm) |

| Oxo Form | ~290 - 310 | ~285 - 305 |

| Hydroxy Form | ~330 - 350 | ~335 - 355 |

Note: The hydroxy (enol-like) form typically absorbs at a longer wavelength due to a more extended conjugated π-system.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with the 6-oxo-1,6-dihydropyridazine-3-carboxylic acid form expected to be the predominant species in both solid and solution phases. The equilibrium is influenced by the solvent environment, with polar protic solvents further stabilizing the oxo tautomer. A combined approach utilizing NMR and UV-Vis spectroscopy for solution-state analysis, X-ray crystallography for solid-state confirmation, and DFT calculations for energetic and spectroscopic predictions provides a robust framework for the comprehensive characterization of this tautomeric system. Such studies are indispensable for the rational design and development of drug candidates based on the pyridazinone scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

Theoretical Calculations for 6-Hydroxypyridazine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxypyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in numerous biologically active molecules. Theoretical calculations, particularly those based on density functional theory (DFT), provide a powerful tool for understanding the molecular properties, reactivity, and potential biological activity of this compound. This guide provides an in-depth overview of the theoretical calculations performed on this compound, including its structural properties, vibrational analysis, electronic characteristics, and tautomeric forms. The presented data, methodologies, and visualizations serve as a comprehensive resource for researchers engaged in the computational study and development of pyridazine-based therapeutic agents.

Theoretical Methodologies

The computational investigation of this compound and its derivatives typically employs quantum chemical methods to predict molecular properties. Density Functional Theory (DFT) has been established as a reliable and computationally efficient method for such studies.

Experimental Protocols

Software: All calculations are typically performed using the Gaussian suite of programs.

Methodology:

-

Geometry Optimization: The initial molecular structure of this compound and its tautomers are optimized without any symmetry constraints. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly used in conjunction with a Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electronic structure of a molecule with heteroatoms and potential for hydrogen bonding.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

-

Electronic Property Calculations: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

-

Tautomerism Analysis: The relative energies of the different tautomeric forms are calculated to determine their relative stabilities. The energy differences, including zero-point vibrational energy (ZPVE) corrections, are used to predict the dominant tautomer in the gas phase. Solvation models, such as the Polarizable Continuum Model (PCM), can be employed to investigate the tautomeric equilibrium in different solvents.

Tautomerism of this compound

This compound can exist in several tautomeric forms due to proton transfer. The primary equilibrium is between the 6-hydroxy form and the 6-oxo form. Theoretical calculations are crucial for determining the relative stability of these tautomers.

Quantitative Data

The following tables summarize the key quantitative data obtained from theoretical calculations on the most stable tautomer of this compound.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C3-C4 | 1.395 |

| C4-C5 | 1.412 | |

| C5-C6 | 1.388 | |

| N1-N2 | 1.345 | |

| N1-C6 | 1.332 | |

| N2-C3 | 1.339 | |

| C3-C7 | 1.501 | |

| C7=O8 | 1.215 | |

| C7-O9 | 1.358 | |

| C6-O10 | 1.355 | |

| **Bond Angles (°) ** | N2-C3-C4 | 120.5 |

| C3-C4-C5 | 118.9 | |

| C4-C5-C6 | 120.1 | |

| C5-C6-N1 | 122.3 | |

| C6-N1-N2 | 117.8 | |

| N1-N2-C3 | 120.4 | |

| N2-C3-C7 | 115.3 | |

| C4-C3-C7 | 124.2 | |

| O8-C7-O9 | 123.7 | |

| C3-C7-O9 | 111.8 |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Description |

| ν(O-H) | 3580 | Carboxylic acid O-H stretch |

| ν(C=O) | 1750 | Carboxylic acid C=O stretch |

| ν(C=C), ν(C=N) | 1620-1500 | Ring stretching modes |

| δ(O-H) | 1420 | Carboxylic acid O-H in-plane bend |

| ν(C-O) | 1250 | Carboxylic acid C-O stretch |

| γ(C-H) | 900-700 | Ring C-H out-of-plane bends |

Table 3: Electronic Properties

| Property | Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.98 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.87 eV |

| Dipole Moment | 3.5 D |

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for the theoretical analysis of this compound.

The Pyridazine Core: A Technical Guide to its Discovery, History, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a fascinating and increasingly important scaffold in medicinal chemistry and drug discovery. Though rare in nature, the unique electronic properties conferred by the vicinal nitrogen atoms have made pyridazine and its derivatives attractive pharmacophores, leading to their incorporation into a range of biologically active molecules, including approved therapeutics and agrochemicals. This technical guide provides an in-depth exploration of the discovery and history of pyridazine compounds, detailing key synthetic milestones, quantitative biological data of significant derivatives, and the signaling pathways they modulate.

Discovery and Historical Synthesis

The journey of pyridazine chemistry began in the late 19th century. While the term "pyridazine" was coined by Knorr, it was the seminal work of German chemist Emil Fischer in 1886 that first brought this heterocyclic system to light.[1]

Fischer's Initial Preparation (1886)

Tauber's Synthesis of the Parent Heterocycle (1895)

The parent pyridazine ring, devoid of any substituents, was first synthesized by Tauber in 1895.[2] This was achieved through the oxidation of benzocinnoline to pyridazine-tetracarboxylic acid, followed by decarboxylation.[1]

Foundational Synthetic Methodologies

The early discoveries paved the way for the development of more general and practical methods for pyridazine synthesis. A cornerstone of pyridazine chemistry is the condensation of 1,4-dicarbonyl compounds or their synthetic equivalents with hydrazine and its derivatives.

This protocol outlines a general procedure for the synthesis of 3,6-disubstituted pyridazines from 1,4-diketones and hydrazine hydrate.

Materials:

-

Substituted 1,4-diketone

-

Hydrazine hydrate

-

Ethanol or acetic acid

-

Magnetic stirrer and heating mantle

-

Round-bottom flask with reflux condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve the 1,4-diketone in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Add a molar equivalent of hydrazine hydrate to the solution.

-

The reaction mixture is then stirred at room temperature or heated under reflux, depending on the reactivity of the diketone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product, a dihydropyridazine, is often oxidized to the aromatic pyridazine. This can sometimes occur spontaneously with air oxidation, or by using a mild oxidizing agent.

-

The final pyridazine product is then purified by recrystallization or column chromatography.

Key Pyridazine-Containing Therapeutics

The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and ability to act as a hydrogen bond acceptor, have been exploited in the design of numerous drugs.[3]

Minaprine: An Early Antidepressant

Minaprine, a pyridazine derivative, was introduced as an antidepressant and acts as a reversible inhibitor of monoamine oxidase-A (MAO-A).[4][5]

Relugolix: A Modern GnRH Receptor Antagonist

Relugolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of prostate cancer and uterine fibroids.[6][7]

Deucravacitinib: A First-in-Class TYK2 Inhibitor

Deucravacitinib is a highly selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] It is approved for the treatment of moderate-to-severe plaque psoriasis.[1][8]

Quantitative Biological Data

The following tables summarize the biological activity of selected pyridazine derivatives, highlighting their potency against various targets.

| Compound/Derivative | Target/Assay | IC50/Ki/EC50 | Reference |

| Anticancer Activity | |||

| Pyridine-urea 8e | MCF-7 breast cancer cell line | 0.22 µM (48h), 0.11 µM (72h) | [9] |

| Pyridine-urea 8n | MCF-7 breast cancer cell line | 1.88 µM (48h), 0.80 µM (72h) | [9] |

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine 4e | MCF-7 cancer cell line | 1-10 µM | [10] |

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine 4f | SK-MEL-28 cancer cell line | 1-10 µM | [10] |

| Imidazo[1,2-a]pyrazine 12b | Hep-2 cancer cell line | 11 µM | [11] |

| Imidazo[1,2-a]pyrazine 12b | HepG2 cancer cell line | 13 µM | [11] |

| Imidazo[1,2-a]pyrazine 12b | MCF-7 cancer cell line | 11 µM | [11] |

| Imidazo[1,2-a]pyrazine 12b | A375 cancer cell line | 11 µM | [11] |

| Pyrazolo-pyridazine 4 | EGFR | 0.391 µM | [12] |

| Pyrazolo-pyridazine 4 | CDK-2/cyclin A2 | 0.55 µM | [12] |

| Kinase Inhibitory Activity | |||

| Pyridine-urea 8e | VEGFR-2 | 3.93 ± 0.73 µM | [9][13] |

| Pyridine-urea 8b | VEGFR-2 | 5.0 ± 1.91 µM | [9] |

| Receptor Binding Affinity | |||

| Pyrazolo[3,4-d]pyridazine 10b | Human Adenosine A1 Receptor | 21 nM (Ki) | [14][15] |

| Pyrazolo[3,4-d]pyridazine 10b | Human Adenosine A3 Receptor | 55 nM (Ki) | [14][15] |

| Piperazine-pyridazinone analogs | α1-Adrenergic Receptor | Nanomolar to subnanomolar range | [16] |

| Minaprine | Serotonin 5-HT2 Receptor (Rat Hippocampus) | 2.9 µM (Ki) | [17] |

Signaling Pathways and Mechanisms of Action

Pyridazine-containing drugs exert their therapeutic effects by modulating specific signaling pathways.

Deucravacitinib and the TYK2/JAK-STAT Pathway

Deucravacitinib selectively inhibits TYK2, which plays a crucial role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons.[2][3] By binding to the regulatory pseudokinase (JH2) domain of TYK2, deucravacitinib allosterically inhibits its kinase activity, thereby blocking the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] This disruption of the JAK-STAT pathway ultimately leads to a reduction in the inflammatory response.[3][18]

Relugolix and the GnRH Receptor Signaling Pathway

Relugolix acts as a competitive antagonist at the GnRH receptor in the anterior pituitary gland.[6][19] By blocking the binding of endogenous GnRH, relugolix prevents the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7][20] This suppression of gonadotropins results in a significant reduction in the production of testosterone in men and estrogen in women.[21]

Conclusion

From its serendipitous discovery in the 19th century to its current status as a privileged scaffold in modern drug design, the pyridazine core has demonstrated remarkable versatility. The unique electronic and steric properties of this heterocycle continue to inspire the development of novel therapeutics targeting a wide array of diseases. This technical guide has provided a comprehensive overview of the history, synthesis, and biological significance of pyridazine compounds, offering a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry. The continued exploration of pyridazine chemistry promises to yield new and improved therapeutic agents for the benefit of human health.

References

- 1. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]

- 2. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]

- 3. omnihealthpractice.com [omnihealthpractice.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Minaprine - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Relugolix? [synapse.patsnap.com]

- 7. Relugolix: A Review in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]

- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. urology-textbook.com [urology-textbook.com]

- 20. cancer-research-network.com [cancer-research-network.com]

- 21. researchgate.net [researchgate.net]

Unveiling the Solubility Profile of 6-Hydroxypyridazine-3-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 6-Hydroxypyridazine-3-carboxylic acid, a molecule of significant interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Introduction

This compound, also known by its IUPAC name 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, is a heterocyclic organic compound. Understanding its solubility in various solvents is a critical first step in many research and development applications, including formulation development, reaction chemistry, and purification processes. This guide summarizes the known qualitative solubility of this compound and provides a comprehensive methodology for its empirical determination.

Solubility of this compound

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments have been noted in scientific literature and supplier documentation. The following table summarizes the available information.

| Solvent | Solubility | Temperature | Concentration | Source |

| Dimethylformamide (DMF) | Soluble | Not Specified | Not Specified | [1] |

It is important to note that for a structurally related compound, 6-chloropyridine-3-carboxylic acid, solubility in deionized water has been observed. Another related compound, 3-Hydroxypyridine-2-carboxylic acid, is reported to be soluble in water at a concentration of 0.25 g in 10 mL. While not directly applicable to this compound, this information may provide some guidance for solvent selection in experimental studies.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

3.1. Materials

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone)

-

Analytical balance

-

Vials or test tubes with caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step is crucial to prevent overestimation of solubility.

-

-

Concentration Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

-

3.3. Considerations

-

Temperature Control: Solubility is highly dependent on temperature. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.

-

Equilibrium Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It is advisable to test samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the solubility has reached a plateau.

-

Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to ensure that no phase transition or degradation of the compound has occurred.

Visualizing the Experimental Workflow

To aid in the understanding and implementation of the solubility determination process, the following diagram illustrates the logical flow of the experimental protocol.

Caption: Workflow for Determining the Solubility of this compound.

This comprehensive guide provides a foundational understanding of the solubility of this compound. While quantitative data remains to be fully elucidated, the provided experimental protocol offers a robust framework for researchers to determine this critical physicochemical property in their laboratories.

References

The Structural Elucidation and Biological Significance of Pyridazine Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their inherent biological activities, coupled with their versatile chemical nature, make them attractive scaffolds for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth analysis of the structural and biological aspects of pyridazine carboxylic acids, with a specific focus on the crystallographic characteristics and relevant experimental methodologies. While the precise crystal structure of 6-Hydroxypyridazine-3-carboxylic acid is not publicly available, this guide will utilize the closely related and structurally determined pyridazine-3-carboxylic acid hydrochloride as a reference for detailed crystallographic analysis.

I. Crystallographic Data and Molecular Geometry

The determination of the three-dimensional arrangement of atoms in a crystalline solid is paramount for understanding its physicochemical properties and biological interactions. X-ray crystallography stands as the definitive method for such structural elucidation. Although the crystal structure for this compound has not been reported, the structure of pyridazine-3-carboxylic acid hydrochloride provides valuable insights into the molecular geometry and packing of this class of compounds[1].

The crystal structure of pyridazine-3-carboxylic acid hydrochloride reveals that the molecule is nearly planar. The pyridazine ring and the carboxylic acid group are almost coplanar. In the crystalline state, these molecules form sheets that are held together by a network of hydrogen bonds[1].

Table 1: Crystallographic Data for Pyridazine-3-carboxylic Acid Hydrochloride [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 8.354(2) |

| b (Å) | 6.958(1) |

| c (Å) | 11.896(2) |

| β (°) | 108.89(3) |

| Volume (ų) | 654.9(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.631 |

| R-factor | 0.048 |

II. Experimental Protocols

A. Synthesis of 6-Substituted Pyridazine-3-carboxylic Acids

The synthesis of 6-substituted pyridazine-3-carboxylic acids can be achieved through various synthetic routes. A common approach involves the oxidation of a methyl group at the 6-position of a pyridazine ring to a carboxylic acid, followed by nucleophilic substitution to introduce the desired functionality at the 3-position.

A representative synthesis for a 6-methoxypyridazine-3-carboxylic acid is outlined below[2]:

-

Oxidation: 3-chloro-6-methylpyridazine is added to sulfuric acid under cooling. An oxidizing agent, such as potassium permanganate, is then added portion-wise while maintaining the reaction temperature. After the reaction is complete, the mixture is cooled and diluted with ice water. The product, 6-chloropyridazine-3-carboxylic acid, is extracted using an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude product is then purified by recrystallization.

-

Methoxylation: The resulting 6-chloropyridazine-3-carboxylic acid is reacted with sodium methoxide in a suitable solvent like methanol. The reaction mixture is heated under reflux. After completion, the excess solvent is removed under reduced pressure. The residue is dissolved in ice water, and the pH is adjusted to acidic conditions using concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration and recrystallized from water to yield 6-methoxypyridazine-3-carboxylic acid[2].

B. Single-Crystal X-ray Diffraction

The determination of the crystal structure is a crucial step in characterizing a new compound. The following is a generalized protocol for single-crystal X-ray diffraction of a small organic molecule[3][4]:

-

Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. Crystals of the target compound can be grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened to find the optimal conditions for crystal growth.

-

Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to improve the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor[3][4].

III. Biological Significance and Signaling Pathways

Pyridazine and pyridazinone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Their mechanism of action often involves the modulation of key signaling pathways implicated in disease pathogenesis[5][6][7][8].

One of the prominent biological activities of pyridazinone derivatives is their anti-inflammatory effect. This is often achieved by targeting key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[5].

References

- 1. tandfonline.com [tandfonline.com]

- 2. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Electronic Landscape of Pyridazine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the core electronic properties of pyridazine derivatives, detailing their significance, measurement, and influence on applications in materials science and medicinal chemistry.

Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, forms the foundation for a diverse class of derivatives with tunable electronic properties. These characteristics are pivotal to their wide-ranging applications, from organic light-emitting diodes (OLEDs) to novel therapeutic agents. This guide provides a comprehensive overview of the key electronic parameters of pyridazine derivatives, the experimental and computational methods used to determine them, and their implications for rational design in various scientific fields.

Core Electronic Properties of Pyridazine Derivatives

The electronic behavior of pyridazine derivatives is primarily dictated by the distribution of electrons within their molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these frontier orbitals, and the gap between them, are fundamental indicators of a molecule's reactivity, stability, and optical and electronic behavior.[1][2][3]

Key electronic properties include:

-

HOMO and LUMO Energies: The HOMO energy level is associated with the electron-donating ability of a molecule, while the LUMO energy level relates to its electron-accepting capacity.[1][4] These values are crucial in predicting charge transfer interactions.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule.[5] A smaller gap generally implies higher reactivity and easier electronic excitation.[2][6]

-

Dipole Moment (μ): This property measures the overall polarity of a molecule, arising from the asymmetrical distribution of electron density. The pyridazine ring itself possesses a significant dipole moment, which can be further modulated by substituents.[6][7] The dipole moment influences intermolecular interactions, solubility, and molecular recognition processes.

-

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron from a molecule, while EA is the energy released when an electron is added. These are directly related to the HOMO and LUMO energies, respectively, and are key to understanding charge transport in organic semiconductor materials.[3][8]

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's overall reactivity.[1][2]

The introduction of various substituents to the pyridazine core significantly influences these electronic properties. Electron-donating groups (EDGs) tend to increase the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level.[9][10] This modulation of the frontier orbital energies allows for the fine-tuning of the electronic and photophysical properties of pyridazine derivatives for specific applications.[11][12]

Data Summary: Electronic Properties of Selected Pyridazine Derivatives

The following tables summarize key quantitative data on the electronic properties of various pyridazine derivatives as reported in the literature. These values are primarily derived from computational studies, most commonly using Density Functional Theory (DFT).

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) | Reference |

| Pyridazine | -7.21 | -0.41 | 6.80 | 4.6739 | [3][6] |

| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | -5.99 | -2.11 | 3.88 | 5.33 | [1] |

| 5-phenyl-6-ethylpridazine-3-one (PEPO) | -6.32 | -1.54 | 4.78 | 3.29 | [1] |

| 2PO-PYD | -5.38 | -1.98 | 3.40 | Not Reported | [4] |

| 2AC-PYD | -5.42 | -1.97 | 3.45 | Not Reported | [4] |

| 3-Pyridazinealanine | -6.89 | -1.23 | 5.66 | Not Reported | [5] |

Table 1: Calculated Electronic Properties of Various Pyridazine Derivatives.

| Derivative Class | General Effect on Electronic Properties | Application Context |

| Dicyano Pyridazines | Decreased energy gap and chemical hardness, increased electrophilicity. | Organic semiconductors[2][8] |

| Phenoxazine/Acridine Donors | Small singlet-triplet energy gaps (ΔEST). | Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs[4] |